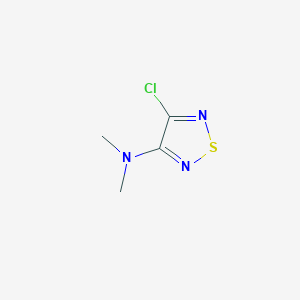

4-chloro-N,N-dimethyl-1,2,5-thiadiazol-3-amine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-chloro-N,N-dimethyl-1,2,5-thiadiazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClN3S/c1-8(2)4-3(5)6-9-7-4/h1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XARMPZJJTQIFTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NSN=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformational Chemistry of 4 Chloro N,n Dimethyl 1,2,5 Thiadiazol 3 Amine

Nucleophilic Substitution Reactions at the C4-Chlorine Atom of 1,2,5-Thiadiazoles

The chlorine atom at the C4 position of the 1,2,5-thiadiazole (B1195012) ring is susceptible to nucleophilic displacement, a characteristic feature of halogenated electron-deficient heterocyclic systems. This reactivity allows for the introduction of a wide array of functional groups, making it a key site for molecular diversification.

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of 4-chloro-1,2,5-thiadiazoles, these reactions provide efficient routes to novel derivatives.

Suzuki and Stille Couplings: Research has demonstrated the utility of palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, for the functionalization of chloro-substituted 1,2,5-thiadiazoles. For instance, 3,4-dichloro-1,2,5-thiadiazole (B139948) can undergo selective cross-coupling to introduce alkyl, alkenyl, alkynyl, and aryl groups. researchgate.net While direct desymmetrization of the dichloro-compound can lead to side reactions, the use of more reactive and selective 3-bromo-4-chloro- or 3-chloro-4-iodo-1,2,5-thiadiazoles, which can be prepared from the corresponding 3-amino-4-chloro-1,2,5-thiadiazole, offers a more controlled approach. researchgate.net

The general applicability of Suzuki-Miyaura coupling to chloro-heterocycles, including other thiadiazole isomers, suggests that 4-chloro-N,N-dimethyl-1,2,5-thiadiazol-3-amine would be a viable substrate for such transformations. mdpi.com The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base to facilitate the coupling of the chloro-thiadiazole with a boronic acid or its ester. Similarly, Stille coupling, which utilizes organostannanes, is a well-established method for C-C bond formation with chloroarenes and is expected to be applicable here. nih.govresearchgate.net

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. mdpi.com This reaction is highly versatile and has been successfully applied to a wide range of aryl and heteroaryl halides, including those with amino substituents. thieme-connect.descite.ai It is therefore highly probable that 4-chloro-N,N-dimethyl-1,2,5-thiadiazol-3-amine can undergo Buchwald-Hartwig amination with various primary and secondary amines to yield 4-amino-N,N-dimethyl-1,2,5-thiadiazol-3-amine derivatives. The reaction conditions typically involve a palladium precatalyst, a suitable phosphine ligand (e.g., RuPhos, BrettPhos), and a base.

Sonogashira Coupling: The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.gov This reaction is known to proceed with a variety of chloro-heterocycles under mild conditions. rsc.org Consequently, 4-chloro-N,N-dimethyl-1,2,5-thiadiazol-3-amine is expected to react with terminal alkynes under Sonogashira conditions to afford the corresponding 4-alkynyl-N,N-dimethyl-1,2,5-thiadiazol-3-amine derivatives.

| Cross-Coupling Reaction | Coupling Partner | Expected Product | Catalyst System (Typical) |

| Suzuki Coupling | R-B(OH)₂ | 4-R-N,N-dimethyl-1,2,5-thiadiazol-3-amine | Pd catalyst (e.g., Pd(PPh₃)₄), Base |

| Stille Coupling | R-Sn(Bu)₃ | 4-R-N,N-dimethyl-1,2,5-thiadiazol-3-amine | Pd catalyst (e.g., Pd(PPh₃)₄) |

| Buchwald-Hartwig Amination | R¹R²NH | 4-(R¹R²N)-N,N-dimethyl-1,2,5-thiadiazol-3-amine | Pd catalyst, Phosphine ligand, Base |

| Sonogashira Coupling | R-C≡CH | 4-(R-C≡C)-N,N-dimethyl-1,2,5-thiadiazol-3-amine | Pd catalyst, Cu(I) cocatalyst, Base |

The C4-chlorine atom of 4-chloro-N,N-dimethyl-1,2,5-thiadiazol-3-amine is expected to readily undergo nucleophilic aromatic substitution (SNAr) with a variety of oxygen, nitrogen, and sulfur nucleophiles. The electron-withdrawing nature of the 1,2,5-thiadiazole ring facilitates this process.

Oxygen Nucleophiles: Reactions with alkoxides (e.g., sodium methoxide (B1231860), sodium ethoxide) would lead to the corresponding 4-alkoxy-N,N-dimethyl-1,2,5-thiadiazol-3-amine derivatives. Similarly, phenoxides can be employed to introduce aryloxy groups at the C4 position.

Nitrogen Nucleophiles: A wide range of nitrogen nucleophiles, including ammonia (B1221849), primary amines, and secondary amines, can displace the chlorine atom. researchgate.net For instance, reaction with ammonia would yield 4-amino-N,N-dimethyl-1,2,5-thiadiazol-3-amine, while reactions with primary or secondary amines would afford the corresponding N-substituted derivatives.

Sulfur Nucleophiles: Thiolates (e.g., sodium thiomethoxide, sodium thiophenoxide) are potent nucleophiles that are expected to react efficiently with 4-chloro-N,N-dimethyl-1,2,5-thiadiazol-3-amine to produce 4-(alkylthio)- or 4-(arylthio)-N,N-dimethyl-1,2,5-thiadiazol-3-amine derivatives, respectively.

| Nucleophile | Reagent Example | Product Structure |

| Oxygen | Sodium methoxide (NaOMe) | 4-(OCH₃)-N,N-dimethyl-1,2,5-thiadiazol-3-amine |

| Nitrogen | Ammonia (NH₃) | 4-(NH₂)-N,N-dimethyl-1,2,5-thiadiazol-3-amine |

| Nitrogen | Diethylamine (Et₂NH) | 4-(NEt₂)-N,N-dimethyl-1,2,5-thiadiazol-3-amine |

| Sulfur | Sodium thiophenoxide (NaSPh) | 4-(SPh)-N,N-dimethyl-1,2,5-thiadiazol-3-amine |

Reactions Involving the Dimethylamine (B145610) Moiety at C3

The N,N-dimethylamino group at the C3 position offers another site for chemical modification, although its reactivity is influenced by the electronic properties of the thiadiazole ring.

Acylation: While the N,N-dimethylamino group itself cannot be acylated, if the starting material were the corresponding 3-amino or 3-(methylamino) derivative, acylation would be a feasible transformation. For instance, 2-amino-1,3,4-thiadiazoles are known to undergo acylation with acyl chlorides or anhydrides to form the corresponding amides. nih.gov It is reasonable to assume that a 3-amino-1,2,5-thiadiazole would exhibit similar reactivity.

Alkylation: The nitrogen atom of the dimethylamino group possesses a lone pair of electrons and can therefore act as a nucleophile. Alkylation with alkyl halides, such as methyl iodide, could lead to the formation of a quaternary ammonium (B1175870) salt, 3-(trimethylammonio)-4-chloro-1,2,5-thiadiazole iodide. Such quaternization reactions are known for tertiary amines.

The N,N-dimethylamino group is generally not reactive in condensation reactions that require a protonated amine or an N-H bond for Schiff base formation. However, the amino group in a primary 3-amino-1,2,5-thiadiazole would be expected to undergo condensation with aldehydes and ketones to form the corresponding imines (Schiff bases). These imines could then serve as intermediates for further synthetic transformations. For example, 2-amino-1,3,4-thiadiazoles react with dicarbonyl compounds to form fused heterocyclic systems. nih.gov

Electrophilic Reactions on the 1,2,5-Thiadiazole Ring System

The 1,2,5-thiadiazole ring is an electron-deficient system, which generally deactivates it towards electrophilic aromatic substitution. nih.gov However, the presence of a strong electron-donating group, such as the N,N-dimethylamino group at the C3 position, can potentially activate the ring for such reactions, likely directing the electrophile to the C4 position if it were unsubstituted. In the case of 4-chloro-N,N-dimethyl-1,2,5-thiadiazol-3-amine, the C4 position is already substituted.

Ring-Opening and Rearrangement Pathways of the Thiadiazole Core

The 1,2,5-thiadiazole ring is generally aromatic and possesses considerable thermal stability. thieme-connect.de However, under specific conditions, particularly with strong nucleophiles, the ring can undergo cleavage. thieme-connect.de While direct studies on the ring-opening of 4-chloro-N,N-dimethyl-1,2,5-thiadiazol-3-amine are not extensively detailed in the literature, its reactivity can be inferred from studies on the closely related precursor, 3,4-dichloro-1,2,5-thiadiazole. researchgate.net

Research has shown that 3,4-dichloro-1,2,5-thiadiazole reacts with strong, hindered metal amides, such as lithium hexamethyldisilazide (LiHMDS), not at the carbon atoms, but via a nucleophilic attack on the sulfur atom of the thiadiazole ring. researchgate.net This attack initiates a ring-opening cascade, leading to a stabilized, acyclic synthon. This intermediate can then be trapped by various nucleophiles to form new, disubstituted products, effectively bypassing the challenges of direct, sequential substitution on the ring. researchgate.net

This pathway suggests that 4-chloro-N,N-dimethyl-1,2,5-thiadiazol-3-amine could also be susceptible to ring-opening when treated with sufficiently strong and sterically demanding nucleophiles that favor attack at the sulfur atom over the carbon atom bearing the chlorine. The electron-donating dimethylamino group may modulate the electron density of the ring and influence the propensity for this pathway compared to its dichloro-analogue.

The table below summarizes the outcomes of the reaction of 3,4-dichloro-1,2,5-thiadiazole with various nucleophiles following a proposed ring-opening mechanism initiated by a metal amide. This serves as a model for potential ring-opening transformations.

| Initial Nucleophile (Ring Opening) | Second Nucleophile (Trapping) | Final Product Structure | Reference |

|---|---|---|---|

| Lithium Hexamethyldisilazide (LiHMDS) | Lithium enolate of tert-butyl acetate | 3-alkoxycarbonylmethyl-4-chloro-1,2,5-thiadiazole derivative | researchgate.net |

| Lithium Hexamethyldisilazide (LiHMDS) | Various O-, S-, N-, or C-nucleophiles | 3,4-disubstituted-1,2,5-thiadiazole derivatives | researchgate.net |

Rearrangement reactions of substituted thiadiazoles have been observed, often proceeding through a ring-opening intermediate followed by ring-closure to form a new heterocyclic system. nih.gov For instance, certain 2-amino substituted 1,3,4-thiadiazoles are known to rearrange to triazolinethiones in the presence of amines. nih.gov Although this involves a different isomer, it highlights a potential reactive pathway for substituted thiadiazoles. For 4-chloro-N,N-dimethyl-1,2,5-thiadiazol-3-amine, a rearrangement following a ring-opening event would likely depend on the specific reaction conditions and the nature of the reagents employed, but it remains a theoretical pathway in the absence of direct experimental evidence.

Chemo- and Regioselectivity in Complex Chemical Transformations of 4-chloro-N,N-dimethyl-1,2,5-thiadiazol-3-amine

The concepts of chemo- and regioselectivity are critical in understanding the transformations of a molecule with multiple reactive sites. In 4-chloro-N,N-dimethyl-1,2,5-thiadiazol-3-amine, the primary reactive sites include the carbon atom attached to the chlorine (C4), the sulfur atom in the ring, and the exocyclic dimethylamino group.

Regioselectivity: The most common reaction involving this compound is nucleophilic aromatic substitution (SNAr). The 1,2,5-thiadiazole ring is electron-deficient, which facilitates the displacement of a good leaving group like chloride by a nucleophile. The molecule presents two potential sites for substitution on the ring: C3 (bonded to -NMe₂) and C4 (bonded to -Cl). The chlorine atom is an excellent leaving group, whereas the dimethylamino group is a very poor one. Consequently, nucleophilic substitution reactions demonstrate exceptionally high regioselectivity, with the incoming nucleophile exclusively attacking the C4 position to displace the chloride ion.

This high degree of regioselectivity is fundamental in the synthesis of more complex molecules, including pharmaceutical intermediates where precise control of substituent placement is required.

Chemoselectivity: Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. For 4-chloro-N,N-dimethyl-1,2,5-thiadiazol-3-amine, the ma of chemoselectivity arises when a nucleophile could potentially react at either the C-Cl bond or the ring sulfur atom.

Attack at Carbon (SNAr): Most common nucleophiles (e.g., amines, alkoxides, thiolates) will preferentially attack the carbon atom bearing the chlorine, leading to a substitution product. This is the kinetically and often thermodynamically favored pathway under standard conditions.

Attack at Sulfur (Ring-Opening): As discussed previously, strong and sterically hindered bases, such as LiHMDS, can favor attack at the sulfur atom, resulting in ring-opening. researchgate.net This represents a competing reaction pathway that can be selected for by the choice of reagent and conditions.

Therefore, the chemoselectivity of reactions involving this compound can be controlled. Milder nucleophiles lead to selective substitution at C4, while more aggressive, sterically demanding nucleophiles can favor ring-opening via attack at sulfur. The dimethylamino group is generally unreactive under these nucleophilic conditions.

The following table outlines the expected selectivity based on the type of nucleophile used.

| Reagent/Nucleophile Type | Favored Reaction Pathway | Selectivity Type | Expected Product |

|---|---|---|---|

| Primary/Secondary Amines (e.g., R-NH₂) | Nucleophilic Aromatic Substitution (SNAr) | Regio- and Chemoselective | 4-amino-N,N-dimethyl-1,2,5-thiadiazol-3-amine derivative |

| Alkoxides (e.g., RO⁻) | Nucleophilic Aromatic Substitution (SNAr) | Regio- and Chemoselective | 4-alkoxy-N,N-dimethyl-1,2,5-thiadiazol-3-amine |

| Strong, Hindered Bases (e.g., LiHMDS) | Attack at Ring Sulfur | Chemoselective | Ring-opened intermediate |

Computational and Theoretical Chemistry Studies of 4 Chloro N,n Dimethyl 1,2,5 Thiadiazol 3 Amine

Molecular Orbital Theory Applications: HOMO-LUMO Energy Calculations and Charge Distribution

Molecular orbital theory is instrumental in predicting the reactivity and electronic properties of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. A smaller gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. scispace.com

For substituted thiadiazoles, the distribution of the HOMO and LUMO can be significantly influenced by the nature of the substituents. For instance, in some novel 1,2,4-triazole (B32235) derivatives containing a 1,2,3-thiadiazole (B1210528) moiety, the HOMO is primarily located on the thiadiazole and triazole rings, as well as a thioether group, while the LUMO is distributed across these rings and a phenyl group. mdpi.com In the case of 4-chloro-N,N-dimethyl-1,2,5-thiadiazol-3-amine, it is anticipated that the HOMO would have significant contributions from the electron-rich dimethylamino group and the thiadiazole ring, while the LUMO would be influenced by the electron-withdrawing chloro group and the heterocyclic ring.

DFT calculations on related benzo scispace.comnih.govnih.govthiadiazole compounds have been used to study their structural and optoelectronic properties, including HOMO and LUMO energies. researchgate.net Such calculations for 4-chloro-N,N-dimethyl-1,2,5-thiadiazol-3-amine would provide quantitative data on its electronic characteristics. The charge distribution would likely show a significant polarization, with negative charge accumulating around the nitrogen atoms of the thiadiazole ring and the chlorine atom, and positive charge on the sulfur atom and the carbon atoms of the ring.

Table 1: Representative Frontier Orbital Energies for Substituted Thiadiazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Substituted 1,2,3-Thiadiazole | -6.5 | -1.2 | 5.3 |

| Substituted Benzo scispace.comnih.govnih.govthiadiazole | -5.8 | -3.1 | 2.7 |

Note: The data in this table is illustrative and based on computational studies of related thiadiazole derivatives, not 4-chloro-N,N-dimethyl-1,2,5-thiadiazol-3-amine itself.

Conformational Analysis and Molecular Dynamics Simulations of the Compound and its Derivatives

Conformational analysis of 4-chloro-N,N-dimethyl-1,2,5-thiadiazol-3-amine would focus on the rotation around the C-N bond connecting the dimethylamino group to the thiadiazole ring. Due to the planar nature of the thiadiazole ring, the primary conformational flexibility would arise from the orientation of the dimethylamino group. acs.org The rotation of this group would likely have a relatively low energy barrier. DFT calculations could be employed to determine the rotational barrier and identify the most stable conformer. acs.org

Molecular dynamics (MD) simulations could provide insights into the behavior of the compound and its derivatives in different environments, such as in solution. These simulations model the movement of atoms and molecules over time, offering a dynamic picture of intermolecular interactions and conformational changes. While no specific MD studies on 4-chloro-N,N-dimethyl-1,2,5-thiadiazol-3-amine were found, such studies are common for understanding the behavior of heterocyclic compounds in biological systems or materials science applications.

Reaction Mechanism Elucidation via Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method to investigate reaction mechanisms, providing information on transition states, activation energies, and reaction pathways. For 4-chloro-N,N-dimethyl-1,2,5-thiadiazol-3-amine, DFT could be used to explore various reactions, such as nucleophilic substitution at the chlorinated carbon atom.

Studies on other substituted thiadiazoles have utilized DFT to understand their reactivity. For instance, the synthesis of 4-substituted-3-chloro-1,2,5-thiadiazoles has been investigated, with proposed mechanisms for the reactions. researchgate.net DFT calculations could help to validate these proposed mechanisms and provide a more detailed understanding of the electronic changes that occur during the reaction. For 4-chloro-N,N-dimethyl-1,2,5-thiadiazol-3-amine, DFT could predict the most likely sites for electrophilic or nucleophilic attack, guiding synthetic efforts.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods, particularly DFT, are highly effective in predicting spectroscopic parameters such as NMR chemical shifts and vibrational frequencies. These theoretical predictions can be compared with experimental data to confirm the structure of a compound.

For 1,3,4-thiadiazole (B1197879) derivatives, DFT calculations using the GIAO (Gauge-Including Atomic Orbital) method have been employed to predict 1H and 13C NMR chemical shifts. rsc.org Similar calculations for 4-chloro-N,N-dimethyl-1,2,5-thiadiazol-3-amine would predict the chemical shifts for the methyl protons and carbons, as well as the carbons of the thiadiazole ring. The predicted shifts would be influenced by the electronic effects of the chloro and dimethylamino substituents. For example, the carbon atom attached to the chlorine would be expected to have a downfield chemical shift, while the carbon attached to the dimethylamino group would be shifted upfield.

Vibrational frequencies, corresponding to the peaks in an infrared (IR) spectrum, can also be calculated using DFT. These calculations can help in the assignment of experimental IR bands to specific vibrational modes of the molecule. For substituted 1,2,5-thiadiazoles, characteristic vibrational modes for the ring stretching and bending would be expected, along with modes associated with the substituents. researchgate.net

Table 2: Predicted 13C NMR Chemical Shifts for a Representative Substituted Thiadiazole

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C (ring, attached to substituent 1) | 155.2 |

| C (ring, attached to substituent 2) | 162.8 |

| C (substituent 1) | 25.1 |

| C (substituent 2) | 130.4 |

Note: This data is hypothetical and serves as an example of what could be obtained from DFT calculations for a substituted thiadiazole.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Chloro N,n Dimethyl 1,2,5 Thiadiazol 3 Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of 1,2,5-thiadiazole (B1195012) derivatives. By analyzing ¹H and ¹³C NMR spectra, along with two-dimensional techniques like HSQC and HMBC, a complete assignment of all proton and carbon signals can be achieved.

For 4-chloro-N,N-dimethyl-1,2,5-thiadiazol-3-amine, the ¹H NMR spectrum is expected to be relatively simple, primarily characterized by a single, sharp resonance for the six equivalent protons of the N,N-dimethyl group. The chemical shift of this singlet would provide information about the electronic environment of the amino group.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Assignments for 4-chloro-N,N-dimethyl-1,2,5-thiadiazol-3-amine

| Atom | Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| N(CH₃)₂ | ¹H | ~3.0 - 3.5 | Singlet | Integral corresponding to 6 protons. |

| C3 | ¹³C | ~150 - 160 | Singlet | Influenced by the adjacent amino group. |

| C4 | ¹³C | ~140 - 150 | Singlet | Influenced by the chloro substituent. |

| N(CH₃)₂ | ¹³C | ~40 - 45 | Singlet | Characteristic shift for dimethylamino carbons. |

Advanced NMR techniques, such as ¹⁵N NMR, can also provide valuable information about the electronic structure of the thiadiazole ring. ipb.pt Correlation spectroscopy (COSY, HSQC, HMBC) would be instrumental in confirming assignments, especially in more complex derivatives where multiple substituent groups are present.

Vibrational Spectroscopy (Infrared and Raman) Analysis for Functional Group and Bond Characterization

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is used to identify functional groups and probe the nature of chemical bonds within a molecule. The analysis of the vibrational spectra of 4-chloro-N,N-dimethyl-1,2,5-thiadiazol-3-amine allows for the characterization of the thiadiazole ring, the C-Cl bond, and the N,N-dimethylamino group.

The vibrational modes of the 1,2,5-thiadiazole ring are expected to be similar to those of the parent compound and its simple derivatives, such as 3-chloro-1,2,5-thiadiazole (B1282117). cdnsciencepub.com Key vibrations include C=N stretching, ring breathing, and various in-plane and out-of-plane bending modes. The IR and Raman spectra are consistent with a planar molecular structure for the core ring system. cdnsciencepub.com

Key expected vibrational frequencies include:

C-H stretching from the dimethylamino group, typically found in the 2900-3000 cm⁻¹ region.

C=N stretching vibrations of the thiadiazole ring, which are characteristic of the heterocyclic core. For related dioxothiadiazoles, these appear in the 1550-1600 cm⁻¹ range. mdpi.com

C-N stretching of the dimethylamino group.

C-Cl stretching , which is typically observed as a strong band in the lower frequency region (600-800 cm⁻¹).

Ring deformation and stretching modes specific to the 1,2,5-thiadiazole skeleton.

A detailed assignment of the fundamental vibrations for the closely related 3-chloro-1,2,5-thiadiazole provides a basis for interpreting the spectrum of the title compound.

Table 2: Selected Fundamental Vibrational Frequencies for 3-chloro-1,2,5-thiadiazole. cdnsciencepub.com

| Frequency (cm⁻¹) | Assignment | Description |

| 3095 | ν₁ (A') | C-H stretch |

| 1432 | ν₃ (A') | Ring stretch |

| 1282 | ν₄ (A') | Ring stretch |

| 1042 | ν₆ (A') | C-H in-plane bend |

| 820 | ν₈ (A') | Ring stretch |

| 640 | ν₁₀ (A') | C-Cl stretch |

| 878 | ν₁₂ (A") | C-H out-of-plane bend |

| 450 | ν₁₅ (A") | Ring out-of-plane bend |

Computational methods, such as Density Functional Theory (DFT), are often employed alongside experimental data to achieve a more precise assignment of vibrational modes. mdpi.com

Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis in Mechanistic Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For 4-chloro-N,N-dimethyl-1,2,5-thiadiazol-3-amine, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass-to-charge ratio (m/z) for the molecular ion ([M]⁺˙).

The calculated exact mass of C₄H₆ClN₃S is 163.0022. The presence of chlorine would be readily identified by the characteristic isotopic pattern of the molecular ion, with a significant M+2 peak ([M+2]⁺˙) at approximately one-third the intensity of the main molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.

The fragmentation of the molecular ion under electron ionization (EI) or collision-induced dissociation (CID) would provide valuable structural information. Plausible fragmentation pathways for 4-chloro-N,N-dimethyl-1,2,5-thiadiazol-3-amine could include:

Loss of a methyl radical (•CH₃) from the dimethylamino group.

Loss of the entire dimethylamino group.

Elimination of a chlorine radical (•Cl).

Cleavage of the thiadiazole ring, a common pathway for such heterocyclic systems, which can lead to characteristic fragments like [C₂N₂S]⁺˙ or [C₂H₂N]⁺.

Analyzing these fragmentation patterns helps to confirm the connectivity of the atoms within the molecule and can be used to distinguish it from potential isomers.

Table 3: Predicted Key Ions in the Mass Spectrum of 4-chloro-N,N-dimethyl-1,2,5-thiadiazol-3-amine

| Ion Formula | m/z (for ³⁵Cl) | Description |

| [C₄H₆ClN₃S]⁺˙ | 163 | Molecular Ion |

| [C₃H₃ClN₃S]⁺˙ | 148 | Loss of •CH₃ |

| [C₂ClN₂S]⁺ | 119 | Loss of •N(CH₃)₂ |

| [C₄H₆N₃S]⁺ | 128 | Loss of •Cl |

X-ray Crystallography for Precise Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of 4-chloro-N,N-dimethyl-1,2,5-thiadiazol-3-amine would provide accurate data on bond lengths, bond angles, and torsional angles.

Based on studies of the parent 1,2,5-thiadiazole and its derivatives, the heterocyclic ring is expected to be planar. cdnsciencepub.com The crystal structure would reveal the orientation of the N,N-dimethylamino group relative to the ring and how the substituents influence the ring geometry. For example, the C-S and S-N bond lengths would be of particular interest for understanding the electronic structure of the thiadiazole system.

Furthermore, the analysis of the crystal packing would elucidate the nature and geometry of intermolecular interactions. These non-covalent interactions, such as hydrogen bonds (e.g., C-H···N), halogen bonds (C-Cl···N/S), or π-π stacking interactions between thiadiazole rings, govern the solid-state architecture and influence the material's physical properties. While no crystal structure for the title compound is available in the cited literature, data from a related thiadiazole derivative illustrates the type of information obtained.

Table 4: Example Crystal Data for a Related Heterocyclic Compound, 4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide. nih.gov

| Parameter | Value |

| Chemical Formula | C₁₄H₁₆ClN₃O₂S |

| Crystal System | Orthorhombic |

| Space Group | P bca |

| a (Å) | 6.0171 (6) |

| b (Å) | 15.3120 (15) |

| c (Å) | 18.1493 (17) |

| V (ų) | 1672.2 (3) |

| Z | 4 |

Advanced Spectroscopic Techniques for Elucidating Dynamic Processes or Excited States

Beyond routine structural characterization, advanced spectroscopic methods can probe more complex molecular phenomena such as dynamic processes or the nature of electronic excited states.

Dynamic NMR (D-NMR) spectroscopy could be employed to study the rotational barrier around the C3-N bond of the dimethylamino group. At low temperatures, the rotation might be slow enough on the NMR timescale to cause the two methyl groups to become magnetically inequivalent, leading to the observation of two separate singlets in the ¹H NMR spectrum. By analyzing the spectra at various temperatures, the activation energy for this rotational process can be determined.

Electronic spectroscopy , including UV-Vis absorption and fluorescence spectroscopy, provides insights into the electronic transitions and excited-state properties of the molecule. The parent 1,2,5-thiadiazole exhibits UV absorption between 250-280 nm. The substituents on the title compound would be expected to shift this absorption. Studies on related thiadiazole derivatives have used fluorescence spectroscopy to investigate phenomena such as dual fluorescence, which can be linked to processes like excited-state intramolecular proton transfer (ESIPT) or the formation of twisted intramolecular charge transfer (TICT) states. nih.gov

Time-resolved spectroscopic techniques, such as transient absorption spectroscopy, could be used to directly observe and characterize short-lived excited states, providing data on their lifetimes and decay pathways. Such studies are crucial for applications in materials science, for instance, in the development of organic light-emitting diodes (OLEDs) or photocatalysts. rsc.orgrsc.org

Application As a Versatile Synthetic Building Block and Precursor in Chemical Synthesis

Role in the Construction of Complex Organic Architectures and Polyheterocyclic Systems

The structure of 4-chloro-N,N-dimethyl-1,2,5-thiadiazol-3-amine is well-suited for its use as a scaffold in the synthesis of more complex molecules. The chloro group at the 4-position of the thiadiazole ring is the primary reactive site for nucleophilic aromatic substitution. nih.gov Due to the electronegativity of the two nitrogen atoms in the ring, the carbon atoms have a lower electron density, making them susceptible to nucleophilic attack. nih.gov This reactivity allows the thiadiazole moiety to be readily incorporated into larger, polyheterocyclic systems.

By reacting 4-chloro-N,N-dimethyl-1,2,5-thiadiazol-3-amine with various nucleophiles, particularly those that are themselves part of another heterocyclic ring, chemists can construct fused or linked multi-ring structures. For instance, reaction with an amino-substituted pyridine, pyrimidine, or imidazole (B134444) could lead to the formation of a new C-N bond, linking the two heterocyclic systems. This strategy is fundamental in medicinal chemistry and materials science for creating molecules with tailored electronic and biological properties. The general principle of using substituted thiadiazoles as building blocks for polynitrogen organic substances has been noted in the synthesis of complex structures. researchgate.net

Precursor for Further Functionalization towards Advanced Chemical Intermediates

The true versatility of 4-chloro-N,N-dimethyl-1,2,5-thiadiazol-3-amine lies in its role as a precursor for a wide array of more functionalized derivatives. The chlorine atom serves as an excellent leaving group, enabling the introduction of various functional groups through nucleophilic substitution reactions. nih.gov This facile displacement allows for the systematic modification of the molecule's properties.

A diverse library of advanced chemical intermediates can be generated by reacting the parent compound with different classes of nucleophiles. This functionalization is a key step in tuning the molecule for specific applications, such as pharmaceutical leads or components for functional materials. The table below illustrates potential transformations.

Table 1: Potential Functionalization Reactions via Nucleophilic Substitution

| Nucleophile Class | Example Nucleophile | Reagent Example | Resulting Functional Group | Product Class |

|---|---|---|---|---|

| Amines | Secondary Amine | Morpholine | Morpholinyl | 4-morpholino-N,N-dimethyl-1,2,5-thiadiazol-3-amine |

| Alcohols | Alkoxide | Sodium Methoxide (B1231860) | Methoxy | 4-methoxy-N,N-dimethyl-1,2,5-thiadiazol-3-amine |

| Thiols | Thiolate | Sodium Thiophenolate | Phenylthio | N,N-dimethyl-4-(phenylthio)-1,2,5-thiadiazol-3-amine |

| Organometallics | Arylboronic Acid | Phenylboronic Acid | Phenyl | N,N-dimethyl-4-phenyl-1,2,5-thiadiazol-3-amine |

These reactions demonstrate the compound's capacity to serve as a platform for generating a multitude of derivatives, each with potentially unique chemical and physical properties.

Utility in Materials Chemistry Research

The unique electronic characteristics of the 1,2,5-thiadiazole (B1195012) ring system make its derivatives, including 4-chloro-N,N-dimethyl-1,2,5-thiadiazol-3-amine, attractive candidates for research in materials chemistry. isres.org

The 1,2,5-thiadiazole heterocycle is known for its electron-accepting properties, making it a valuable component in the design of n-type organic semiconductors. mdpi.com Molecules incorporating this ring are studied for their potential use in organic field-effect transistors (OFETs) and organic photovoltaics. nih.govacs.org The subject compound is particularly interesting due to its "push-pull" electronic structure. The N,N-dimethylamino group acts as an electron donor, while the chloro-substituted thiadiazole ring acts as an electron acceptor. This intramolecular charge-transfer character is a key design principle for tuning the frontier molecular orbital (HOMO-LUMO) energy levels of a material, which in turn dictates its optical and electronic properties. acs.org By modifying or replacing the chloro and dimethylamino groups, researchers can fine-tune these energy levels to optimize performance in electronic devices. Fused thiadiazole systems, such as benzo[1,2-c;4,5-c′]bis mdpi.comworldscientific.comnih.govthiadiazole (BBT), are prominent examples of how this core is used to create high-performance materials for organic electronics. worldscientific.comacs.org

Thiadiazole derivatives are recognized as versatile ligands in coordination chemistry, capable of binding to a variety of metal centers. isres.orgresearchgate.net The 1,2,5-thiadiazole ring in 4-chloro-N,N-dimethyl-1,2,5-thiadiazol-3-amine contains two nitrogen atoms which can act as potential donor sites for metal coordination. The lone pair electrons on these nitrogen atoms can form coordinate bonds with transition metals, leading to the formation of stable metal complexes.

The coordination ability of thiadiazoles is often exploited to construct metal-organic frameworks (MOFs) or discrete coordination complexes with interesting magnetic, optical, or catalytic properties. nih.gov The specific substituents on the thiadiazole ring can influence the electronic properties of the ligand and the geometry of the resulting complex. While the N,N-dimethylamino group's nitrogen atom is sterically more hindered, the ring nitrogens are accessible for binding. The table below provides examples of metal complexes formed with other thiadiazole-based ligands, illustrating the principle.

Table 2: Examples of Reported Metal Complexes Featuring Thiadiazole-Based Ligands

| Ligand | Metal Ion(s) | Resulting Complex Type | Reference |

|---|---|---|---|

| 2-amino-5(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | Zn(II), Cu(II) | Mononuclear Complexes | nih.gov |

| 2-mercapto-1,3,4-thiadiazole derivatives | Organotin | Mononuclear, 1D Chains, Macrocycles | researchgate.net |

| 2-amino-1,3,4-thiadiazole | Co(III) | Octahedral Complex via in situ reaction | researchgate.net |

| N2,N6-bis(5-mercapto-1,3,4-thiadiazol-2-yl)pyridine-2,6-dicarboxamide | Ni(II), Cu(II), Fe(III) | Pincer-type Complexes | researchgate.net |

Based on these precedents, 4-chloro-N,N-dimethyl-1,2,5-thiadiazol-3-amine could be explored as a ligand for creating novel coordination compounds.

While direct polymerization of 4-chloro-N,N-dimethyl-1,2,5-thiadiazol-3-amine is not straightforward, it represents a potential precursor for the synthesis of functional polymers. Conjugated polymers incorporating electron-deficient units like 1,2,5-thiadiazole are of great interest for applications in organic electronics. acs.org

A plausible synthetic route would involve transforming the molecule into a bifunctional monomer suitable for polymerization. For example, the chloro group could be subjected to a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, to attach an aryl group bearing another reactive handle (e.g., a bromine atom or a boronic ester). This would create an A-B type monomer. Alternatively, a second reactive site could be installed elsewhere on the molecule. This bifunctional monomer could then undergo step-growth polymerization to yield a conjugated polymer where the electron-accepting thiadiazole unit is part of the polymer backbone. The incorporation of such units is a proven strategy for creating low band-gap polymers for photovoltaic and transistor applications. acs.orgrsc.org The polymerization of various thiadiazole-containing monomers has been explored to generate materials for such advanced applications. nih.gov

Future Research Directions and Open Challenges in 4 Chloro N,n Dimethyl 1,2,5 Thiadiazol 3 Amine Chemistry

Development of Green and Sustainable Synthetic Methodologies for its Preparation

Traditional synthetic routes for heterocyclic compounds often rely on hazardous reagents and solvents. A significant future challenge lies in developing environmentally benign methods for the preparation of 4-chloro-N,N-dimethyl-1,2,5-thiadiazol-3-amine. Research in the broader field of thiadiazole synthesis has highlighted several green chemistry approaches that could be adapted. researchgate.net These include the use of microwave irradiation or ultrasonication to accelerate reactions and reduce energy consumption, as well as the replacement of conventional solvents with greener alternatives like deep eutectic solvents or ionic liquids. researchgate.netrsc.org

| Parameter | Potential Conventional Method | Potential Green Alternative | Anticipated Advantage of Green Method |

|---|---|---|---|

| Energy Source | Conventional heating (oil bath) | Microwave irradiation / Ultrasonication | Reduced reaction times, lower energy consumption. researchgate.net |

| Solvent | Chlorinated solvents (e.g., Dichloromethane) or high-boiling point polar aprotics (e.g., DMF) | Deep Eutectic Solvents (DES), Ionic Liquids (ILs), or water | Reduced toxicity, improved biodegradability, potential for recyclability. rsc.org |

| Reagents | Use of stoichiometric toxic reagents (e.g., phosphorus oxychloride) | Catalytic systems, recyclable reagents | Higher atom economy, reduced hazardous waste. |

| Process | Multi-step synthesis with intermediate isolation | One-pot or telescoping synthesis | Minimized waste, reduced solvent usage, improved process efficiency. mdpi.com |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The reactivity of 4-chloro-N,N-dimethyl-1,2,5-thiadiazol-3-amine is largely governed by the chloro-substituent, which is expected to be susceptible to nucleophilic substitution. Halogenated 1,3,4-thiadiazoles are known to be valuable intermediates where the halogen atom is readily displaced by various nucleophiles. researchgate.net A systematic investigation into the substitution of the chlorine atom with a wide range of nitrogen, oxygen, and sulfur-based nucleophiles could yield a library of novel 1,2,5-thiadiazole (B1195012) derivatives with diverse chemical properties.

Beyond conventional substitutions, exploring unconventional transformations represents a major research opportunity. For instance, some thiadiazole isomers can undergo ring-opening reactions to form highly reactive intermediates like thioketenes. Investigating whether 4-chloro-N,N-dimethyl-1,2,5-thiadiazol-3-amine can be induced to undergo similar transformations through photolytic, thermal, or chemical means could open up new synthetic pathways. Furthermore, metal-catalyzed cross-coupling reactions could potentially be employed to form new carbon-carbon or carbon-heteroatom bonds at the chlorinated position.

| Reaction Type | Potential Reactant | Expected Product Class | Significance |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Amines, Alcohols, Thiols | Substituted 3-amino-1,2,5-thiadiazoles | Generation of a diverse library of derivatives for materials science applications. |

| Suzuki Coupling | Aryl or vinyl boronic acids/esters | 4-Aryl/vinyl-N,N-dimethyl-1,2,5-thiadiazol-3-amines | Formation of C-C bonds to create extended π-conjugated systems. |

| Buchwald-Hartwig Amination | Primary or secondary amines | 3,4-Diamino-1,2,5-thiadiazole derivatives | Access to novel nitrogen-rich heterocyclic systems. |

| Photochemical/Thermal Rearrangement | Light (UV) or Heat | Potential ring-opened intermediates or isomeric structures | Exploration of fundamental reactivity and access to unconventional molecular scaffolds. |

Integration with Flow Chemistry and Automated Synthesis for Enhanced Efficiency

The translation of synthetic procedures for 4-chloro-N,N-dimethyl-1,2,5-thiadiazol-3-amine from batch to continuous flow processing offers significant advantages in terms of safety, efficiency, and scalability. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. acs.org This methodology is particularly beneficial for handling hazardous reagents or highly exothermic reactions, which are common in heterocyclic synthesis. acs.org

Automated synthesis platforms integrated with flow reactors could enable the rapid generation and screening of a library of derivatives based on the 4-chloro-N,N-dimethyl-1,2,5-thiadiazol-3-amine scaffold. This high-throughput approach would accelerate the discovery of new compounds with interesting properties for materials science and chemical engineering.

| Process Parameter | Batch Processing Challenges | Flow Chemistry Advantages |

|---|---|---|

| Safety | Potential for thermal runaway in exothermic reactions; handling of bulk hazardous materials. | Superior heat transfer and small reaction volumes enhance safety; in-situ generation of reactive intermediates is possible. acs.org |

| Scalability | Scaling up can be non-linear and require significant process redesign. | Scalability is achieved by running the process for a longer duration ("scaling out"). acs.org |

| Process Control | Difficult to maintain uniform temperature and mixing, leading to side products. | Precise control over stoichiometry, temperature, and residence time leads to higher selectivity and reproducibility. acs.org |

| Integration | Integration of reaction, work-up, and purification is often cumbersome. | Allows for in-line purification and analysis, creating a more streamlined process. |

Advanced Computational Modeling for Predictive Reactivity and Material Property Design

Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work. Density Functional Theory (DFT) calculations can be employed to model the electronic structure of 4-chloro-N,N-dimethyl-1,2,5-thiadiazol-3-amine. bldpharm.com Such studies can elucidate key parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding its potential in electronic materials.

Molecular electrostatic potential (MEP) maps can predict sites susceptible to nucleophilic or electrophilic attack, offering insights into the molecule's reactivity. Furthermore, computational modeling can be used to design new derivatives in silico and predict their properties, such as their absorption and emission spectra, which is invaluable for the targeted development of new materials for applications like organic light-emitting diodes (OLEDs).

| Computational Method | Predicted Property | Relevance to Chemical Science |

|---|---|---|

| Density Functional Theory (DFT) | Molecular geometry, HOMO/LUMO energies, bond energies. bldpharm.com | Predicting stability, electronic properties for materials science, and reaction thermodynamics. |

| Molecular Electrostatic Potential (MEP) | Electron density distribution, sites for electrophilic/nucleophilic attack. | Guiding synthetic strategies by predicting chemical reactivity. |

| Time-Dependent DFT (TD-DFT) | Electronic absorption and emission spectra. | Designing new molecules with specific photophysical properties for use in organic electronics. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structural features with chemical or physical properties. | Predicting the properties of novel, unsynthesized derivatives to prioritize experimental efforts. rsc.org |

Discovery of Novel Applications in Pure Chemical Science and Engineering (excluding any biological context)

The unique electronic nature of the 1,2,5-thiadiazole ring makes it an attractive building block for functional materials. researchgate.net The presence of both an electron-donating and an electron-withdrawing group on the 4-chloro-N,N-dimethyl-1,2,5-thiadiazol-3-amine core suggests its potential as a precursor for "push-pull" chromophores, which are of interest in non-linear optics and as components in organic semiconductors. acs.org

Future research could focus on incorporating this molecule into polymeric structures. The chloro-substituent provides a handle for polymerization reactions, potentially leading to new conductive polymers or materials with interesting photophysical properties. Additionally, the nitrogen and sulfur atoms in the thiadiazole ring can act as coordination sites for metal ions, suggesting that 4-chloro-N,N-dimethyl-1,2,5-thiadiazol-3-amine could serve as a ligand for the synthesis of novel coordination polymers or metal-organic frameworks (MOFs) with potential applications in catalysis or gas storage.

| Potential Application Area | Key Molecular Feature(s) | Research Objective |

|---|---|---|

| Organic Electronics | Electron-deficient thiadiazole ring; push-pull substitution pattern. researchgate.net | Synthesis of novel semiconductors, components for OLEDs, or photovoltaic materials. acs.org |

| Polymer Chemistry | Reactive chloro group for polymerization; rigid heterocyclic core. | Development of new functional polymers with tailored thermal, mechanical, or electronic properties. |

| Coordination Chemistry | Nitrogen and sulfur heteroatoms as potential metal binding sites. | Creation of novel metal-organic frameworks (MOFs) or coordination polymers for catalysis or sensing. mdpi.com |

| Synthetic Building Block | Bifunctional nature (chloro and amino groups). | Use as a versatile intermediate for the synthesis of more complex heterocyclic systems. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-chloro-N,N-dimethyl-1,2,5-thiadiazol-3-amine, and what critical parameters influence yield?

- Methodology : The compound is typically synthesized via cyclization reactions. For example, thiosemicarbazide derivatives can react with 4-chlorobenzoic acid in the presence of phosphorous oxychloride (POCl₃) under reflux conditions (4–6 hours). Stoichiometric ratios, solvent choice (e.g., pyridine or DMF), and reaction temperature (90–100°C) are critical for optimizing yield . Alternative routes involve cyclocondensation with potassium thiocyanate and sulfuric acid, followed by functionalization with chloroacetyl chloride .

- Key Parameters : Monitor reaction progress via TLC, and purify via recrystallization (e.g., CH₃OH) or column chromatography .

Q. How can researchers confirm the molecular structure and purity of 4-chloro-N,N-dimethyl-1,2,5-thiadiazol-3-amine?

- Structural Confirmation : Use single-crystal X-ray diffraction to resolve bond lengths and angles (e.g., C–Cl = 1.73 Å, N–H = 0.86 Å) . Spectroscopic techniques include:

- ¹H/¹³C NMR : Peaks for N-methyl groups (~2.8–3.2 ppm) and aromatic protons.

- IR Spectroscopy : Stretching vibrations for C–Cl (550–650 cm⁻¹) and N–H (3300–3500 cm⁻¹) .

- Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) or GC-MS for volatile impurities. Reported CAS purity is 95% in commercial batches .

Q. What analytical methods are suitable for tracking reaction intermediates during synthesis?

- TLC : Use silica gel plates with ethyl acetate/hexane (1:3) as the mobile phase; visualize under UV light or iodine vapor .

- Mass Spectrometry : Monitor intermediates via ESI-MS or MALDI-TOF for exact mass verification (e.g., [M+H]⁺ = 178.56 m/z) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity and stability of 4-chloro-N,N-dimethyl-1,2,5-thiadiazol-3-amine derivatives?

- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) optimize molecular geometry and predict electronic properties (HOMO-LUMO gaps, dipole moments). These models correlate with experimental data, such as hydrogen bonding (N–H⋯N) and crystal packing stability .

- Applications : Predict regioselectivity in electrophilic substitution reactions (e.g., chloro vs. amine group reactivity) .

Q. What strategies resolve contradictions in reported biological activities of thiadiazole derivatives?

- Case Study : If one study reports antitumor activity (IC₅₀ = 10 µM) while another shows no efficacy, cross-validate using:

- In Vitro Assays : MTT or SRB assays across multiple cell lines (e.g., MCF-7, HeLa) .

- Structural Analysis : Compare substituent effects (e.g., tert-butyl vs. aryl groups) via SAR studies .

- Data Reconciliation : Ensure consistent assay conditions (pH, incubation time) and purity standards (>95%) .

Q. How can researchers design derivatives to enhance the compound’s inhibitory activity against specific enzymes (e.g., PFOR)?

- Rational Design : Modify the thiadiazole core with electron-withdrawing groups (e.g., -NO₂, -CF₃) to enhance binding to enzyme active sites. For PFOR inhibition, introduce amide anions or boronate esters to mimic substrate analogs .

- Experimental Validation : Perform enzyme kinetics (Km/Vmax) and molecular docking (AutoDock Vina) to assess binding affinity .

Q. What synthetic challenges arise in scaling up 4-chloro-N,N-dimethyl-1,2,5-thiadiazol-3-amine, and how are they mitigated?

- Challenges : Exothermic reactions during cyclization and purification losses due to low solubility.

- Solutions :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.